Acidity (pKa) Comparison: Enhanced Reactivity vs. 4-Ethoxyphenylboronic Acid
The predicted acid dissociation constant (pKa) for 4-(2,2-Difluoroethoxy)phenylboronic acid is 8.61 ± 0.16 . This indicates a higher acidity compared to its non-fluorinated analog, 4-ethoxyphenylboronic acid (predicted pKa ~8.9-9.0). The increased acidity is attributed to the electron-withdrawing inductive effect of the gem-difluoro substituent on the ethoxy chain [1]. A lower pKa in arylboronic acids is correlated with a more facile formation of the reactive boronate anion under basic Suzuki-Miyaura conditions, often leading to improved transmetalation rates [2].
| Evidence Dimension | Acidity (pKa) |
|---|---|
| Target Compound Data | 8.61 ± 0.16 (Predicted) |
| Comparator Or Baseline | 4-Ethoxyphenylboronic acid: ~8.9-9.0 (Predicted/Estimated from class) |
| Quantified Difference | The target compound is predicted to be approximately 0.3-0.4 pKa units more acidic. |
| Conditions | Predicted values based on computational models and quantitative structure-property relationships (QSPR). |
Why This Matters
A lower pKa value can translate to higher reactivity in Suzuki-Miyaura couplings, particularly with challenging, electron-deficient aryl halide partners.
- [1] Zarzeczańska, D., et al. (2017). Fluorinated Boronic Acids: Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids. ChemistryOpen, 6(5), 641-645. View Source
- [2] Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. View Source
